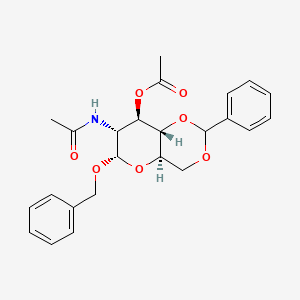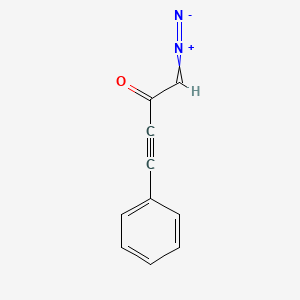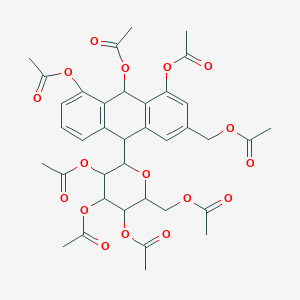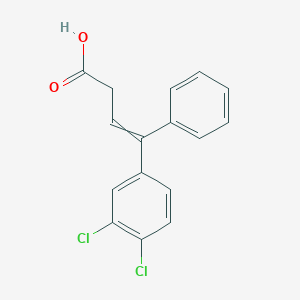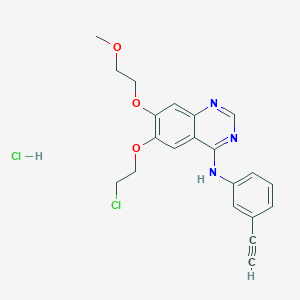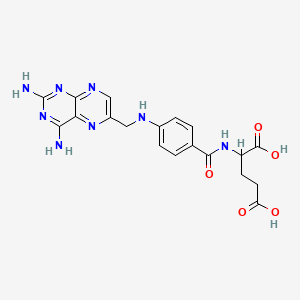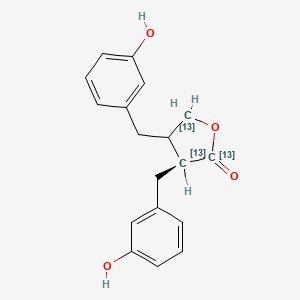
rac Enterolactone-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of enterolactone-13C3 involves the incorporation of three 13C atoms using potassium [13C]cyanide as a source for all 13C atoms. This method allows for the production of multiply 13C-labelled enterolactone and its precursors, serving as internal standards for LC-MS and GC-MS analysis in research studies focusing on the metabolism and biological effects of lignans (Fryatt & Botting, 2005).
Molecular Structure Analysis
Comprehensive structural analysis of enterolactone, which can be extended to its 13C3 variant, involves nuclear magnetic resonance (NMR) and X-ray crystallography. Studies have provided complete spectral assignments for lignans of the dibenzylbutane type, distinguishing between benzylic groups differing in their relationship to the lactone ring. This analysis establishes the conformation of enterolactone in both the solid state and solution, inferred from NMR data (Cooley et al., 1984).
Chemical Reactions and Properties
Enterolactone undergoes various chemical reactions, including oxidative metabolism by liver microsomes across different species. This process leads to the formation of multiple metabolites, indicating the compound's reactive nature and its metabolic transformations in mammalian organisms. Such reactions are crucial for understanding the bioavailability and biological activity of enterolactone and its derivatives (Jacobs & Metzler, 1999).
Physical Properties Analysis
The physical properties of enterolactone and its labeled derivatives, such as solubility, melting point, and stability, are essential for their use in biological studies. While specific data on enterolactone-13C3 are not detailed here, understanding these properties is critical for experimental design, including the compound's handling, storage, and application in various assays.
Chemical Properties Analysis
The chemical properties of enterolactone-13C3, including its reactivity, functional groups, and behavior under different chemical conditions, underpin its biological effects and analytical applications. For example, its phenolic structure allows it to act as an antioxidant, scavenging harmful radicals and potentially contributing to its health benefits. Additionally, its ability to undergo extensive glucuronidation and oxidative metabolism highlights the complexity of its interactions within biological systems (Dean et al., 2004).
Applications De Recherche Scientifique
Structural Analysis in Solution and Crystal State :
- The structural analysis of urinary lignan enterolactone was conducted using 13C and 1H spectra, revealing complete spectral assignments for a lignan of the dibenzylbutane type. This study established the conformation of enterolactone in solid and solution states (Cooley et al., 1984).
Synthesis of 13C-Labelled Lignans for Analysis :
- Research on the synthesis of 13C-labelled derivatives of mammalian lignans, including enterolactone, was conducted for use as internal standards in LC-MS and GC-MS analysis of lignans (Fryatt & Botting, 2005).
Quantification in Plasma Using Isotope Dilution LC-MS/MS :
- A liquid chromatography-tandem mass spectrometry method using 13C3 labeled isotopes was developed to quantify enterolactone in plasma, enhancing sensitivity and precision in measurements (Kuijsten et al., 2005).
Radiosensitization in Breast Cancer Cell Lines :
- Enterolactone showed potential as a novel radiosensitizer for breast cancer cell lines, enhancing the effectiveness of radiotherapy by impairing DNA repair and increasing apoptosis (Bigdeli et al., 2016).
Activation of Estrogen Receptors and Gene Expression :
- Enterolactone, at physiological concentrations, can activate estrogen receptor-mediated transcription, suggesting its role in modulating gene expression related to various diseases (Penttinen et al., 2007).
Induction of Heme Oxygenase-1 Expression in Endothelial Cells :
- Enterolactone induced the expression of heme oxygenase-1 (HO-1) in endothelial cells via the activation of nuclear factor-E2-related factor 2 (Nrf2), highlighting its potential vasculoprotective effects (Kivelä et al., 2008).
Inhibiting Insulin-like Growth Factor-1 Receptor Signaling in Prostate Cancer Cells :
- Enterolactone inhibited the activation of the insulin-like growth factor-1 receptor and its downstream signaling pathways in prostate cancer cells, suggesting a mechanism for its anticancer activity (Chen et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDHBAMCBBLR-AQPGKPQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747698 |
Source


|
| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Enterolactone-13C3 | |
CAS RN |
918502-72-4 |
Source


|
| Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

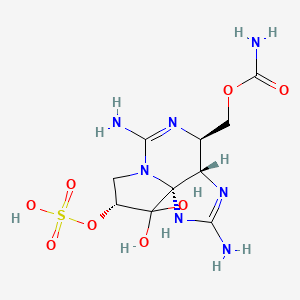
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
